molecular formula C12H16ClN B6297439 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2445478-10-2

6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B6297439
CAS No.: 2445478-10-2
M. Wt: 209.71 g/mol
InChI Key: XWCSCTSXFPXANQ-UHFFFAOYSA-N
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Description

6-Phenyl-2-azaspiro[33]heptane;hydrochloride is a chemical compound known for its unique spirocyclic structure, which includes a phenyl group and an azaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride typically involves a multi-step process. One common method includes the cycloaddition of endocyclic alkenes with isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . Another approach involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment for sonication and filtration to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like alane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azaspiro core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Alane or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines .

Scientific Research Applications

6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to mimic the activity of other bioactive molecules, potentially interacting with receptors or enzymes in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-phenyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSCTSXFPXANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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